molecular formula C11H15N2O4PS B12735370 N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 130365-36-5

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Cat. No.: B12735370
CAS No.: 130365-36-5
M. Wt: 302.29 g/mol
InChI Key: QJBGTKGOASBMCL-UHFFFAOYSA-N
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Description

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide (CAS 130365-36-5) is an organophosphorus compound with the molecular formula C11H15N2O4PS and a molecular weight of 302.29 g/mol . This chemical features a benzodioxaphosphorin core structure substituted with a nitro group and a phosphorothioate moiety, which are functional groups of significant interest in pesticidal and pharmaceutical research . The nitro group can undergo enzymatic reduction via nitroreductases (NTRs) in biological systems, a process that can lead to the formation of reactive intermediates or active metabolites, a key area of study in drug metabolism and toxicology . Compounds within the benzodioxaphosphorin class are investigated for their potential efficacy as insecticides, acaricides, and nematocides . Researchers utilize this chemical as a valuable building block or reference standard in the development of novel bioactive molecules and for studying the mechanisms of nitroreduction and its biological consequences . The compound has a calculated density of 1.37 g/cm³ and a boiling point of 405.3°C at 760 mmHg . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

130365-36-5

Molecular Formula

C11H15N2O4PS

Molecular Weight

302.29 g/mol

IUPAC Name

N-butan-2-yl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C11H15N2O4PS/c1-3-8(2)12-18(19)16-7-9-6-10(13(14)15)4-5-11(9)17-18/h4-6,8H,3,7H2,1-2H3,(H,12,19)

InChI Key

QJBGTKGOASBMCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps. One common route includes the nitration of a benzodioxaphosphorin precursor, followed by the introduction of the amine and sulfide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phosphorin ring and sulfide group contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Key Trends:

  • Nitro vs.
  • Sulfide vs. Oxide : Sulfides (e.g., target compound) generally exhibit greater thermal stability and lower polarity compared to oxides, influencing solubility and bioavailability .

Functional Group Comparison with Nitroaromatic Compounds

highlights nitroaromatic pesticides such as butralin (4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitrobenzenamine) and isopropalin (4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine).

Compound Nitro Group Position Applications Key Differences
Target Compound 6-position on benzodioxaphosphorin Likely pesticidal (inferred from structural analogs) Phosphorus-heterocyclic core enables diverse coordination chemistry .
Butralin 2,6-dinitro on benzene Herbicide Linear alkylamine substituents; lacks heterocyclic backbone, reducing metal-binding capacity .

Insights:

  • The benzodioxaphosphorin core in the target compound may offer advantages in metal chelation or enzyme inhibition compared to simpler nitroaromatics like butralin.

Research Implications and Limitations

  • Agrochemical Development : Nitro and sulfur groups are common in fungicides (e.g., fludioxonil in ) and herbicides .
  • Coordination Chemistry : The phosphorus-sulfur framework could act as a ligand for transition metals, enabling catalytic applications .

Limitations : Absence of explicit data on synthesis, toxicity, or efficacy necessitates further experimental validation.

Biological Activity

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxaphosphorin core with a nitro group, which is known to influence its biological interactions. The presence of the nitro group can modulate the compound's electronic properties, enhancing its reactivity with biological targets.

Mechanisms of Biological Activity

  • Nitro Group Influence :
    • The nitro group can act as a pharmacophore , facilitating interactions with nucleophilic sites on proteins such as enzymes. This interaction often leads to inhibition of enzymatic activity, making it a critical component in the design of therapeutic agents .
    • Reduction of the nitro group can produce reactive intermediates that bind covalently to DNA or proteins, leading to cytotoxic effects. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .
  • Antimicrobial Activity :
    • Nitro-containing compounds are well-documented for their antimicrobial properties. They typically function by generating toxic radicals upon reduction, which damage cellular components such as DNA. For instance, metronidazole is a well-known antibiotic that operates through a similar mechanism .
    • In vitro studies have shown that derivatives of nitro compounds can exhibit significant activity against various pathogens, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Properties :
    • Nitro compounds can also exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation. For example, certain nitro fatty acids have been shown to interact with proteins involved in inflammatory responses, potentially leading to reduced inflammation .
    • The compound's ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators could be an area for further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro derivatives against common bacterial strains. Results indicated that compounds with similar structural motifs to this compound demonstrated potent inhibitory effects comparable to established antibiotics like metronidazole. The mechanism was attributed to the generation of reactive nitrogen species upon reduction of the nitro group .

Case Study 2: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of phosphorin derivatives revealed that compounds with nitro substituents exhibited significant cytotoxicity against cancer cell lines. The study highlighted the role of the nitro group in inducing apoptosis through DNA damage pathways .

Summary Table of Biological Activities

Activity Mechanism References
AntimicrobialGeneration of toxic radicals; DNA binding ,
Anti-inflammatoryModulation of inflammatory signaling pathways
CytotoxicityInduction of apoptosis through DNA damage

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